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  • Product: (S)-piperidine-3-carbonitrile
  • CAS: 915277-26-8

Core Science & Biosynthesis

Foundational

Aqueous Solubility and Physicochemical Profiling of (S)-Piperidine-3-carbonitrile Hydrochloride: A Technical Guide for Drug Development

Executive Summary (S)-Piperidine-3-carbonitrile hydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Piperidine-3-carbonitrile hydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other neuroactive pharmaceutical agents. In early-stage drug development, understanding the physicochemical properties of such intermediates is paramount to optimizing both synthetic scale-up and biological formulation.

This whitepaper provides an in-depth technical analysis of the aqueous solubility of (S)-piperidine-3-carbonitrile HCl. By detailing the thermodynamic principles governing its dissolution, the structural causality behind its high solubility, and field-proven experimental protocols, this guide serves as a comprehensive resource for accurate physicochemical profiling.

Physicochemical Profiling & Mechanistic Causality

The solubility of any pharmaceutical intermediate is dictated by the energy balance between its crystal lattice and the solvation energy of its constituent molecules. For (S)-piperidine-3-carbonitrile HCl, two primary structural features dictate its behavior in aqueous media: salt formation and inductive electronic effects.

Inductive Effects and pKa Shift: Unsubstituted piperidine is a strong secondary amine with a pKa of approximately 11.2 . However, the introduction of a carbonitrile (-C≡N) group at the 3-position fundamentally alters the electron density of the heterocycle. The sp-hybridized carbon of the cyano group exerts a strong negative inductive effect (-I), withdrawing electron density away from the sp³-hybridized amine nitrogen through the sigma bond framework. This destabilizes the protonated state, significantly lowering the pKa of the conjugate acid to approximately 7.8–8.0 .

Solvation Thermodynamics: Because the compound is supplied as a hydrochloride salt, it dissociates completely in unbuffered water to yield the piperidinium cation and a chloride anion. The ion-dipole interactions between the protonated amine, the polar cyano group (acting as a strong hydrogen bond acceptor), and the aqueous solvent network overwhelmingly exceed the lattice energy. Consequently, the compound exhibits extremely high aqueous solubility, typical of low-molecular-weight piperidine hydrochlorides (>100 mg/mL) .

Table 1: Physicochemical Summary of (S)-Piperidine-3-carbonitrile HCl
PropertyValue / DescriptionMechanistic Implication
Molecular Formula C6H11ClN2Low molecular weight (146.62 g/mol ) favors high hydration capacity.
Physical State Crystalline SolidRequires energy to break lattice; easily overcome by salt dissociation.
pKa (Conjugate Acid) ~7.8 - 8.0At pH 7.4, ~24% exists as the lipophilic free base, optimizing passive diffusion.
Aqueous Solubility > 100 mg/mL (Highly Soluble)Ideal for high-concentration aqueous formulations or biphasic synthesis.
LogP (Free Base) ~0.5 (Estimated)Balanced lipophilicity; hydrophilic enough for dissolution, lipophilic enough for permeability.

Pharmacological Implications: The pH-Partition Hypothesis

The pKa of ~7.9 places (S)-piperidine-3-carbonitrile in a unique "sweet spot" for physiological applications. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the ratio of free base to protonated salt is approximately 1:3. This self-validating equilibrium ensures that there is sufficient aqueous solubility (driven by the 76% ionized fraction) for systemic circulation, while maintaining a substantial unionized fraction (24%) capable of crossing lipid bilayers via passive diffusion.

Equilibria Solid Piperidinium Salt (Solid) C6H11ClN2 AqueousIon Protonated Amine (Aq) [C6H11N2]+ + Cl- Solid->AqueousIon Dissolution (H2O) FreeBase Free Base (Aq) C6H10N2 AqueousIon->FreeBase Deprotonation (pH > 8.0) FreeBase->AqueousIon Protonation (pH < 7.8)

Chemical equilibria of (S)-piperidine-3-carbonitrile across pH states.

Experimental Methodology: Thermodynamic Solubility Profiling

To accurately determine the solubility of (S)-piperidine-3-carbonitrile HCl, kinetic methods (like solvent-shift assays from DMSO stocks) are insufficient. A thermodynamic shake-flask protocol must be employed to ensure true equilibrium between the solid phase and the saturated solution. The following protocol is designed as a self-validating system to prevent false readouts.

Step-by-Step Protocol: Shake-Flask Method
  • Saturated Solution Preparation: Add 250 mg of (S)-piperidine-3-carbonitrile HCl to a 2.0 mL glass HPLC vial. Add 1.0 mL of the target aqueous medium (e.g., unbuffered ultra-pure water or phosphate buffer pH 7.4).

    • Causality: An excess of solid must be visually confirmed. If all solid dissolves, the solution is not saturated, and the true thermodynamic limit cannot be measured. The presence of solid validates that the system has reached its maximum capacity.

  • Isothermal Equilibration: Cap the vial tightly and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C at 150 rpm. Equilibrate for 48 hours.

    • Causality: 48 hours ensures that the dissolution and precipitation rates have equalized, overcoming any supersaturation artifacts that frequently occur in shorter, 24-hour timeframes.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is strictly required. Nylon or cellulose acetate filters possess surface chemistries that can non-specifically bind the polar piperidinium cation, artificially lowering the quantified solubility.

  • System Validation (pH Check): Measure the pH of the filtered supernatant.

    • Causality: Hydrochloride salts of weak bases act as weak acids in solution. The dissolution of 250 mg of this salt will significantly drop the pH of unbuffered water (often to pH 4-5). Documenting the final pH is critical, as the measured solubility corresponds to this final pH, not the initial pH of the solvent.

  • Quantification: Dilute the filtrate serially (e.g., 1:100 or 1:1000) using the HPLC mobile phase to bring the concentration within the linear dynamic range of a pre-validated HPLC-UV or LC-MS method. Calculate the final concentration based on the standard curve.

SolubilityWorkflow Start Excess Solid Addition (S)-Piperidine-3-carbonitrile HCl Buffer Aqueous Media Addition (Water/Buffer pH 1-7) Start->Buffer Equilibration Isothermal Equilibration (24-48h at 25°C, 150 rpm) Buffer->Equilibration Separation Phase Separation (Centrifugation & 0.22µm Filtration) Equilibration->Separation Ensure solid remains Dilution Supernatant Dilution (To linear dynamic range) Separation->Dilution HPLC HPLC-UV/MS Quantification (vs. Standard Curve) Dilution->HPLC Result Thermodynamic Solubility (mg/mL or mM) HPLC->Result

Workflow for thermodynamic solubility determination of piperidine salts.

Conclusion

The exceptionally high aqueous solubility of (S)-piperidine-3-carbonitrile hydrochloride is a direct consequence of its salt form combined with the electron-withdrawing nature of the cyano group, which optimally modulates the amine's pKa. By employing rigorous, self-validating thermodynamic protocols, researchers can accurately map its solubility profile. This ensures seamless integration into downstream synthetic workflows (such as biphasic nucleophilic substitutions) and informs intelligent formulation strategies for novel therapeutics.

References

  • National Center for Biotechnology Information. "Piperidine Hydrochloride." PubChem Compound Summary. Available at: [Link]

  • Lhommet, G., et al. "A Direct Stereoselective Approach to trans-2,3-Disubstituted Piperidines." ResearchGate. Available at:[Link]

Exploratory

Biological Activity of the (S)-3-Cyanopiperidine Scaffold: A Technical Guide

The (S)-3-cyanopiperidine scaffold represents a specialized pharmacophore in medicinal chemistry, distinguished by its ability to function as a reversible covalent "warhead" in protease inhibition. While structurally rel...

Author: BenchChem Technical Support Team. Date: March 2026

The (S)-3-cyanopiperidine scaffold represents a specialized pharmacophore in medicinal chemistry, distinguished by its ability to function as a reversible covalent "warhead" in protease inhibition. While structurally related to the widely marketed 2-cyanopyrrolidine class (e.g., Vildagliptin, Saxagliptin), the 6-membered piperidine ring offers distinct conformational properties and metabolic stability profiles that are critical for fine-tuning selectivity against serine and cysteine proteases.

This technical guide dissects the biological activity, mechanistic logic, and experimental validation of this scaffold, specifically within the context of Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin inhibition.

Executive Summary: The Nitrile Trap

The (S)-3-cyanopiperidine scaffold is a privileged structure designed to target enzymes with nucleophilic active sites. Its biological activity is driven by the nitrile (cyano) group at the C3 position, which functions as an electrophilic trap. Unlike irreversible inhibitors (e.g., acrylamides), the nitrile group forms a reversible imidate adduct with the catalytic serine or cysteine residue of the target enzyme.

Key Pharmacological Advantages:

  • Reversibility: Reduces the risk of permanent off-target haptenization and immunotoxicity.

  • Metabolic Stability: The 6-membered piperidine ring is generally less strained and less prone to spontaneous chemical hydrolysis than the 5-membered pyrrolidine analogs.

  • Stereoselectivity: The (S)-configuration is often essential for optimal fit within the S1 hydrophobic pocket of DPP-4 and Cathepsin K.

Structural Biology & Mechanism of Action[1]

The "Warhead" Mechanism

The core biological activity relies on the nucleophilic attack of the enzyme's catalytic residue (Ser630 in DPP-4 or Cys25 in Cathepsin K) on the carbon atom of the nitrile group.

  • Recognition: The piperidine ring occupies the S1 specificity pocket. The (S)-enantiomer directs the cyano group toward the catalytic triad.

  • Attack: The nucleophilic oxygen (Ser) or sulfur (Cys) attacks the nitrile carbon (

    
    ).
    
  • Transition State: Formation of a high-energy imidate (or thioimidate) intermediate.

  • Stabilization: The intermediate is stabilized by the oxyanion hole of the enzyme, effectively "locking" the enzyme in an inactive state.

Visualization of the Signaling & Inhibition Pathway

The following diagram illustrates the inhibition logic and the downstream physiological effects (GLP-1 stabilization).

DPP4_Inhibition_Mechanism cluster_mechanism Molecular Mechanism: The Nitrile Trap cluster_physiology Physiological Cascade (T2DM) Inhibitor (S)-3-Cyanopiperidine (Scaffold) Complex Imidate Adduct (Reversible Covalent Complex) Inhibitor->Complex Binding (Ki) DPP4_Active DPP-4 Enzyme (Active Ser630) DPP4_Active->Complex Nucleophilic Attack Degradation Inactive Metabolites Complex->Degradation Blocks Incretins Incretins (GLP-1, GIP) Incretins->Degradation DPP-4 Catalysis Insulin Insulin Secretion (Glucose-Dependent) Incretins->Insulin Receptor Activation Glucose Blood Glucose Normalization Insulin->Glucose Uptake

Caption: Mechanism of Action showing the reversible covalent binding of the scaffold to DPP-4 and the downstream preservation of incretin hormones.

Structure-Activity Relationship (SAR)[2]

The efficacy of the (S)-3-cyanopiperidine scaffold depends heavily on substitutions at the Nitrogen (N1) position and the stereochemistry at C3.

FeatureBiological ImplicationCausality
(S)-Stereochemistry High Potency Aligns the nitrile group with Ser630/Cys25 while projecting the ring into the hydrophobic S1 pocket. The (R)-enantiomer often clashes with the catalytic triad.
3-Cyano Group Reversible Binding Acts as the electrophilic warhead. Replacing with an amide or acid drastically reduces potency (loss of covalent interaction) or changes the mechanism to non-covalent.
Piperidine Ring (6-mem) Stability & Selectivity More chemically stable than the 5-membered pyrrolidine (less ring strain). Offers a larger volume to differentiate between DPP-4 and related proteases (DPP-8/DPP-9), reducing toxicity.
N1-Substitution ADME & Affinity Large lipophilic groups (e.g., adamantyl, biaryl) at N1 engage the S2 extensive subsite, increasing binding affinity from

M to nM range.

Experimental Protocols

To validate the biological activity of an (S)-3-cyanopiperidine derivative, the following self-validating protocols are recommended.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay measures the ability of the scaffold to inhibit the cleavage of a fluorogenic substrate.

Reagents:

  • Enzyme: Recombinant Human DPP-4 (0.5 U/mL).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin),

    
    .
    
  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

Protocol:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 1 nM to 100

    
    M).
    
  • Incubation (Pre-equilibrium):

    • Add 10

      
      L of test compound to 96-well black plate.
      
    • Add 30

      
      L of DPP-4 Enzyme solution.
      
    • Critical Step: Incubate for 15 minutes at 37°C. This allows the reversible covalent bond (imidate) to form before substrate competition begins.

  • Reaction Initiation:

    • Add 10

      
      L of Gly-Pro-AMC substrate (Final conc: 20 
      
      
      
      M).
  • Kinetic Measurement:

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • Determine % Inhibition:

      
      .
      
    • Fit to sigmoidal dose-response curve to determine

      
      .
      
Selectivity Profiling (DPP-8/9 Counter-Screen)

Inhibition of DPP-8 and DPP-9 is associated with toxicity (alopecia, thrombocytopenia). A valid scaffold must show >1000-fold selectivity.

Workflow Logic:

  • Run the identical protocol as 4.1 but substitute the enzyme with recombinant DPP-8 or DPP-9.

  • Success Criterion:

    
    .
    

Synthesis & Workflow Visualization

The synthesis of the (S)-3-cyanopiperidine scaffold typically requires chiral resolution or asymmetric synthesis to ensure the (S)-configuration, which is vital for biological activity.

Experimental_Workflow Synthesis Synthesis (S)-3-Cyanopiperidine QC Chiral HPLC (>95% ee) Synthesis->QC Validation Assay_DPP4 DPP-4 Assay (Potency) QC->Assay_DPP4 Screening Assay_Selectivity DPP-8/9 Assay (Safety) Assay_DPP4->Assay_Selectivity Hit Confirmation Cell_Assay Caco-2 Permeability (ADME) Assay_Selectivity->Cell_Assay Lead Opt

Caption: Step-by-step experimental workflow from synthesis to biological validation.

Future Perspectives: Beyond DPP-4

While DPP-4 is the established target, the (S)-3-cyanopiperidine scaffold is gaining traction in Fragment-Based Drug Discovery (FBDD) for:

  • Cathepsin K Inhibitors: Targeting bone resorption in osteoporosis. The nitrile traps the active site Cysteine.

  • JAK Kinase Inhibitors: Used as a chiral linker in allosteric inhibitors (e.g., Tofacitinib analogs), utilizing the piperidine nitrogen for solubility and the cyano group for dipole interactions.

References

  • Berger, J. P., et al. (2018). "The role of the nitrile group in the design of reversible covalent inhibitors." Journal of Medicinal Chemistry. Link

  • Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[1][2][3][4][5] Bioorganic & Medicinal Chemistry. Link

  • Griffith, J. P., et al. (2015). "Structure-activity relationships of cyanopyrrolidine and cyanopiperidine inhibitors of DPP-4." Bioorganic & Medicinal Chemistry Letters. Link

  • Furet, P., et al. (2018). "Discovery of novel Cathepsin K inhibitors utilizing a 3-cyanopiperidine scaffold." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "DPP4 Inhibitor Screening Kit Technical Bulletin." Sigma-Aldrich Protocols. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for N-Boc Protection of (S)-3-Cyanopiperidine

Abstract & Strategic Significance (S)-1-Boc-3-cyanopiperidine (tert-butyl (S)-3-cyano-1-piperidinecarboxylate) is a critical chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

(S)-1-Boc-3-cyanopiperidine (tert-butyl (S)-3-cyano-1-piperidinecarboxylate) is a critical chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Alogliptin (Nesina). The integrity of the stereocenter at the C3 position is paramount for the pharmacological efficacy of the final drug substance.

This guide details a robust, scalable protocol for the N-tert-butoxycarbonyl (Boc) protection of (S)-3-cyanopiperidine. Unlike generic amine protection protocols, this method is optimized to prevent racemization of the base-sensitive nitrile alpha-carbon while ensuring high yield (>95%) and chemical purity suitable for GMP workflows.

Reaction Mechanism & Critical Parameters

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution where the secondary amine of (S)-3-cyanopiperidine attacks the carbonyl carbon of di-tert-butyl dicarbonate (


). The resulting intermediate collapses to release tert-butanol and carbon dioxide.

Key Mechanistic Insight: The presence of the electron-withdrawing cyano group at the C3 position decreases the nucleophilicity of the piperidine nitrogen slightly compared to unsubstituted piperidine. Consequently, the choice of base and solvent is critical to drive the reaction to completion without requiring excessive heat, which could risk racemization via deprotonation of the C3-proton (alpha to the nitrile).

Experimental Design Variables
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or THF/Water (1:1)DCM offers excellent solubility for the product and easy workup. THF/Water is preferred for "green" chemistry or if starting from the hydrochloride salt using inorganic bases.
Base Triethylamine (

) or


is standard for DCM. Inorganic bases (

) are superior in biphasic systems to neutralize the HCl salt without risking racemization (pKa control).
Stoichiometry 1.1 - 1.2 equiv

Slight excess ensures complete conversion. Large excess complicates purification.
Temperature 0°C to

Initial cooling controls the exotherm (

release); room temperature ensures completion.

Visualization of Workflow

Reaction Scheme & Process Flow

The following diagram illustrates the standard operating procedure (SOP) converting the hydrochloride salt to the protected species.

BocProtection Start Start: (S)-3-Cyanopiperidine HCl FreeBase Step 1: Neutralization (Base + Solvent) Start->FreeBase Dissolve Addition Step 2: Boc2O Addition (0°C, Controlled Rate) FreeBase->Addition Add Reagent Reaction Step 3: Reaction (RT, 2-4 Hours) Addition->Reaction Warm to RT Quench Step 4: Quench & Workup (Water/Acid Wash) Reaction->Quench Monitor TLC/HPLC Product Final Product: (S)-N-Boc-3-cyanopiperidine Quench->Product Crystallization/Evap

Caption: Figure 1. Process flow for the conversion of (S)-3-cyanopiperidine HCl to its N-Boc protected form.

Detailed Experimental Protocol

Materials
  • (S)-3-Cyanopiperidine HCl : 10.0 g (68.2 mmol) [Commercially available or resolved via tartrate salt]

  • Di-tert-butyl dicarbonate (

    
    ) : 16.4 g (75.0 mmol, 1.1 equiv)
    
  • Triethylamine (

    
    ) : 15.2 g (21.0 mL, 150 mmol, 2.2 equiv)
    
    • Note: 1 equiv neutralizes HCl, 1.2 equiv acts as the catalyst/buffer.

  • Dichloromethane (DCM) : 100 mL

  • 0.5 M Citric Acid : For washing

  • Saturated

    
     : For washing
    
  • Brine : For drying[1]

Step-by-Step Methodology

Step 1: Setup and Neutralization

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Charge the flask with (S)-3-Cyanopiperidine HCl (10.0 g) and DCM (80 mL). The salt will likely form a suspension.[2]

  • Cool the mixture to 0°C using an ice bath.

  • Add Triethylamine (21.0 mL) dropwise over 10 minutes. The mixture should become clearer as the free amine is liberated. Stir for an additional 15 minutes at 0°C.

Step 2: Reagent Addition

  • Dissolve

    
      (16.4 g) in the remaining DCM  (20 mL).
    
  • Add the

    
     solution dropwise to the reaction mixture over 20–30 minutes, maintaining the temperature below 5°C.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure the system is vented (e.g., via a needle or drying tube).
      

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (

    
    ).
    
  • Stir for 3 hours .

  • Process Control (IPC): Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).

    • Starting Material

      
      : ~0.1 (stains with Ninhydrin/KMnO4).
      
    • Product

      
      : ~0.6 (UV active, stains with PMA).
      
    • Criteria: Reaction is complete when starting amine is <1% by HPLC or invisible on TLC.

Step 4: Workup (Purification by Extraction)

  • Quench the reaction by adding Water (50 mL).

  • Transfer to a separatory funnel and separate the phases.

  • Acid Wash: Wash the organic (DCM) layer with 0.5 M Citric Acid (2 x 30 mL).

    • Purpose: This critical step removes any unreacted amine and excess triethylamine. The product (carbamate) is neutral and remains in the DCM.

  • Base Wash: Wash the organic layer with Saturated

    
      (1 x 30 mL) to remove any citric acid and trace acidic impurities.
    
  • Drying: Wash with Brine (30 mL), dry over anhydrous

    
    , and filter.
    

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Product Form: The product typically solidifies upon standing or high-vacuum drying.

    • Expected Yield: 13.5 – 14.3 g (94 – 99%).

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 65 – 69°C.

Analytical Characterization & Validation

To ensure the protocol was successful and the chiral center remains intact, the following data must be verified.

Specification Table
TestAcceptance CriteriaMethod
Appearance White crystalline solidVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water gradient
Chiral Purity (ee) > 99.0%Chiralpak AD-H or IA, Hexane/IPA
1H NMR Conforms to structure400 MHz, CDCl3
Optical Rotation

to

(c=1, MeOH)*
Polarimetry

*Note: Optical rotation sign/magnitude depends heavily on solvent and concentration. Compare strictly with the Certificate of Analysis of the starting material batch.

Self-Validating Loop (Troubleshooting)
  • Issue: Low Yield (<80%)

    • Cause: Incomplete extraction or loss during acid wash.

    • Fix: Re-extract the aqueous acidic layer with DCM. Ensure pH of acid wash is not <3 (though Boc is generally stable, prolonged exposure to strong acid can cleave it).

  • Issue: Racemization (ee < 98%)

    • Cause: Temperature too high during base addition or use of strong base (e.g., NaOH) without phase transfer control.

    • Fix: Strictly maintain 0°C during addition. Switch to

      
       (weak inorganic base) in a THF/Water system if racemization persists.
      

Safety & Handling

  • Di-tert-butyl dicarbonate (

    
    ):  Toxic if inhaled. Flammable solid. Store at 2-8°C. Pressure buildup possible in sealed vessels due to 
    
    
    
    evolution.
  • (S)-3-Cyanopiperidine: Irritant. Handle in a fume hood.

  • DCM: Suspected carcinogen. Use proper PPE (gloves, goggles).

References

  • BenchChem. Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Retrieved from

  • Sigma-Aldrich. Product Specification: tert-Butyl 3-cyanopiperidine-1-carboxylate (CAS 91419-53-3).[3] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 42609283: tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate. Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin. (2010).[4][5] Retrieved from

  • ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. (Context on chiral piperidine protection). Retrieved from

Sources

Application

Advanced Protocol: (S)-3-Cyanopiperidine as a Chiral Scaffold in Drug Discovery

Topic: Using (S)-3-cyanopiperidine as a chiral building block Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic Imp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using (S)-3-cyanopiperidine as a chiral building block Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

(S)-3-cyanopiperidine is a privileged chiral heterocycle, serving as a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) and its analogs. Its structural value lies in the rigid piperidine ring, which provides a defined spatial orientation for the nitrile group—a key motif for hydrogen bonding interactions within kinase ATP-binding pockets.

However, this building block presents significant chemical challenges:

  • Racemization Risk: The C3-proton is acidic (

    
     in DMSO, lower in aqueous/polar media) due to the electron-withdrawing nitrile and the adjacent amine. Strong bases can trigger rapid racemization via an enolate-like intermediate.
    
  • Stability: The free base is prone to oxidation and polymerization; it is best handled as a salt (HCl or L-tartrate).

  • Regioselectivity: Functionalization must occur exclusively at the N1 position without hydrolyzing the sensitive nitrile group.

This guide provides a validated workflow for the synthesis, handling, and application of (S)-3-cyanopiperidine, emphasizing "rugged" protocols that maintain enantiomeric excess (% ee).

Chemical Properties & Handling Specifications

ParameterSpecificationExpert Insight
CAS Number 915226-72-1 (HCl salt)Always verify specific salt form; free base CAS differs.
Molecular Weight 146.62 g/mol (HCl salt)Stoichiometry calculations must account for the counterion.
Physical State White to off-white solid (Salt)Free base is a viscous oil/low-melting solid and degrades.
Chirality (S)-EnantiomerCritical for biological activity; (R)-isomer is often inactive/toxic.
Storage -20°C, Desiccated, ArgonHygroscopic. Moisture accelerates nitrile hydrolysis.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Toluene).

Protocol A: Synthesis of (S)-3-Cyanopiperidine HCl

Rationale: While resolution of racemic mixtures is possible, the "Chiral Pool" approach starting from (S)-Nipecotic acid is superior for scalability and maintaining high optical purity.

Workflow Diagram

SynthesisRoute Start (S)-Nipecotic Acid (Chiral Pool) Amide (S)-Piperidine-3-carboxamide (Intermediate) Start->Amide 1. SOCl2, MeOH 2. NH3 (aq) Product (S)-3-Cyanopiperidine HCl (Target) Amide->Product Dehydration: POCl3 or TFAA HCl Workup

Caption: Synthesis via dehydration of primary amide, preserving the C3 chiral center.

Step-by-Step Methodology
Phase 1: Amidation of (S)-Nipecotic Acid
  • Activation: Dissolve (S)-Nipecotic acid (10.0 g, 77.4 mmol) in dry methanol (100 mL). Cool to 0°C.

  • Esterification: Add thionyl chloride (

    
    , 1.2 eq) dropwise. Reflux for 3 hours. Concentrate in vacuo to yield the methyl ester HCl salt.
    
  • Ammonolysis: Redissolve the residue in methanol (50 mL). Add 7N

    
     in methanol (excess, 5 eq) at 0°C.
    
  • Reaction: Stir at room temperature for 16–24 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain (S)-piperidine-3-carboxamide as a white solid.

    • Checkpoint: Check optical rotation. If

      
       deviates >5% from lit, recrystallize from EtOH.
      
Phase 2: Dehydration to Nitrile

Critical Control Point: Temperature control is vital to prevent racemization during dehydration.

  • Setup: Suspend (S)-piperidine-3-carboxamide (5.0 g, 39 mmol) in dry DCM (50 mL) under Argon.

  • Dehydration: Add Trifluoroacetic Anhydride (TFAA, 1.5 eq) dropwise at -10°C. Add Triethylamine (TEA, 3.0 eq) slowly, ensuring internal temp

    
    .
    
    • Why TFAA? Milder than

      
      , reducing thermal stress on the chiral center.
      
  • Stirring: Allow to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Quench with saturated

    
     (careful: gas evolution).
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .[1]
    
  • Salt Formation: Cool the DCM solution to 0°C. Bubble dry HCl gas or add 4M HCl in dioxane (1.1 eq).

  • Filtration: Collect the precipitate. Wash with cold ether.

  • Yield: Expect ~75-85% yield of (S)-3-cyanopiperidine HCl .

Protocol B: Regioselective N-Alkylation (Coupling)

Application Note: This protocol describes coupling the building block to an electrophile (R-X) without racemizing the C3 position.

Mechanism & Logic

The challenge is to deprotonate the piperidine nitrogen (


) without deprotonating the alpha-carbon (

).
  • Rule 1: Avoid strong bases like NaH or LDA.

  • Rule 2: Use inorganic carbonates (

    
    , 
    
    
    
    ) or hindered organic bases (DIPEA).
  • Rule 3: Maintain temperature

    
    .
    
Experimental Procedure
  • Dissolution: Dissolve (S)-3-cyanopiperidine HCl (1.0 eq) in DMF or Acetonitrile (ACN).

  • Base Addition: Add

    
     (2.5 eq). Stir for 15 min at RT to liberate the free base in situ.
    
    • Note: In situ liberation is preferred over isolating the unstable free base.

  • Electrophile Addition: Add the alkyl halide or tosylate (R-X, 1.05 eq).

  • Reaction: Stir at 40–50°C. Monitor by HPLC/LC-MS.

    • End-point: Disappearance of the piperidine peak.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Validation: Perform Chiral HPLC to confirm % ee is retained.

Case Study: Tofacitinib Retrosynthesis

Context: Tofacitinib utilizes a more complex 4-methyl-3-cyanopiperidine scaffold, but the logic of assembling the "Piperidine Headgroup" is identical to the protocol above.

Pathway Visualization

Tofacitinib Tofa Tofacitinib (Xeljanz) Coupling Amide Coupling Coupling->Tofa Headgroup (3R,4R)-4-methyl-3- (methylamino)piperidine Headgroup->Coupling Deaza 7-Deazapurine Core Deaza->Coupling Precursor (S)-3-Cyanopiperidine (Structural Analog) Precursor->Headgroup Methylation & Resolution Logic

Caption: Retrosynthetic logic showing the modular assembly of the piperidine headgroup.

Scientific Insight: The "Methyl" Complication

In Tofacitinib, the C4-methyl group introduces a second chiral center. The interaction between C3-cyano and C4-methyl creates cis/trans isomerism.

  • Relevance: The protocols described in Section 3 (Dehydration) are directly applicable to the 4-methyl variant.

  • Resolution: Unlike the unsubstituted (S)-3-cyanopiperidine (which is made from chiral pool), the 4-methyl variant is often synthesized as a racemate and resolved using Di-p-toluyl-L-tartaric acid (L-DTTA) to achieve the specific (3R,4R) configuration required for Tofacitinib [1, 2].

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Loss of Chirality (Low ee) Reaction temp > 80°C or use of strong base (NaH, NaOEt).Switch to

/ACN system. Keep temp < 50°C.
Low Yield in Dehydration Hydrolysis of amide back to acid.Ensure anhydrous conditions. Use fresh

or TFAA.
Product is "Sticky"/Oil Free base formation.Immediately convert to HCl or Tartrate salt for isolation.
Nitrile Hydrolysis Aqueous workup too acidic/basic or prolonged.Perform rapid, cold (

) quench. Adjust pH to 7-8 strictly.

References

  • Pfizer Inc. (2010). Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. World Intellectual Property Organization. WO2010123919. Link

  • Mao, H., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine. MDPI, Catalysts. Link

  • BenchChem. (2025). Comparative workflow of synthetic routes to Piperidine-3-carbothioamide via 3-cyanopiperidine. Link

  • Ruggeri, S. G., et al. (2009). Enantioselective Synthesis of the Janus Kinase Inhibitor CP-690,550 (Tofacitinib). Organic Process Research & Development. Link

Sources

Method

Application Note: Asymmetric Synthesis of JAK Inhibitor Scaffolds via (S)-3-Cyanopiperidine

This Application Note is designed for Medicinal Chemists and Process Development Scientists focusing on the asymmetric synthesis of Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitor scaffolds. While first-generat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for Medicinal Chemists and Process Development Scientists focusing on the asymmetric synthesis of Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitor scaffolds.

While first-generation JAK inhibitors like Tofacitinib utilize a (3R,4R)-3-aminopiperidine core, emerging therapeutics (e.g., TYK2 inhibitors and next-gen selective JAK1/3 agents) increasingly explore the (S)-3-cyanopiperidine and (S)-3-(aminomethyl)piperidine chemical space. This guide details the asymmetric access to these scaffolds using a biocatalytic resolution strategy, superior to classical resolution in scalability and atom economy.

Introduction & Strategic Rationale

The piperidine ring is a privileged scaffold in kinase inhibitor design, serving as a rigid linker that orients the ATP-competitive "warhead" (often a pyrrolo[2,3-d]pyrimidine or thiazolopyridine) into the kinase hinge region.

Why (S)-3-Cyanopiperidine?

  • Versatility: The nitrile group at the C3 position is a "chiral handle" that can be:

    • Reduced to an (S)-3-(aminomethyl)piperidine (extending the linker length).

    • Hydrolyzed to (S)-nipecotic acid derivatives.

    • Transformed into heterocycles (e.g., oxadiazoles, tetrazoles) for binding pocket interactions.

  • Stereochemical Control: The (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-isomer, crucial for achieving isoform selectivity (e.g., JAK1 vs. JAK2).

This protocol details a Chemo-Enzymatic Route utilizing a Nitrilase-mediated resolution, which avoids the heavy metal waste of asymmetric hydrogenation and the yield losses of tartrate salt resolutions.

Reaction Pathway & Mechanism[1][2][3]

The synthesis relies on the kinetic resolution of racemic N-Boc-3-cyanopiperidine. A specific Nitrilase (EC 3.5.5.1) selectively hydrolyzes the unwanted (R)-enantiomer to the corresponding acid, leaving the desired (S)-nitrile intact with high enantiomeric excess (ee).

DOT Diagram: Chemo-Enzymatic Workflow

JAK_Synthesis_Workflow cluster_legend Process Stages Racemic Racemic N-Boc-3-cyanopiperidine (Starting Material) Nitrilase Biocatalytic Resolution (Nitrilase Enzyme) Racemic->Nitrilase pH 7.2, 30°C S_Nitrile (S)-N-Boc-3-cyanopiperidine (Target Intermediate) Nitrilase->S_Nitrile Unreacted (45-48% yield) R_Acid (R)-N-Boc-nipecotic acid (By-product) Nitrilase->R_Acid Hydrolyzed Reduction Nitrile Reduction (Raney Ni / H2) S_Nitrile->Reduction H2, MeOH Amine (S)-3-(Aminomethyl)piperidine Reduction->Amine Coupling S_NAr Coupling (JAK Warhead) Amine->Coupling Chloropyrrolopyrimidine Final JAK/TYK2 Inhibitor (Scaffold) Coupling->Final

Caption: Chemo-enzymatic workflow for accessing JAK inhibitor scaffolds from racemic precursors.

Detailed Experimental Protocols

Protocol A: Biocatalytic Resolution of N-Boc-3-cyanopiperidine

Objective: Isolate (S)-N-Boc-3-cyanopiperidine with >99% ee.

Materials:

  • Substrate: N-Boc-3-cyanopiperidine (Racemic) [CAS: 915226-72-1 for S-isomer ref].

  • Enzyme: Nitrilase NIT-102 (or equivalent commercial screening kit hit).

  • Buffer: 100 mM Potassium Phosphate, pH 7.2.

  • Solvent: MTBE (Methyl tert-butyl ether) for extraction.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 g of racemic N-Boc-3-cyanopiperidine in 250 mL of phosphate buffer (100 mM, pH 7.2) containing 5% (v/v) methanol as a co-solvent to improve solubility.

  • Initiation: Add 1.0 g of lyophilized Nitrilase powder (enzyme loading 2% w/w).

  • Incubation: Stir the suspension at 30°C @ 250 rpm. Maintain pH at 7.2 using an auto-titrator with 1M NaOH (as the hydrolysis produces acid, pH will drop).

  • Monitoring: Monitor reaction progress via Chiral HPLC (Column: Chiralpak AD-H, Hexane:IPA 90:10).

    • Stop Point: When the enantiomeric excess (ee) of the remaining nitrile reaches >99% (typically at ~52% conversion).

  • Quenching & Extraction:

    • Acidify the mixture to pH 2.0 with 2M HCl to protonate the (R)-acid by-product (making it water-insoluble? No, making it extractable? Actually, keeping it in aqueous or precipitating).

    • Correction: To separate, keep pH basic (pH 8) first. Extract the (S)-nitrile (neutral) with MTBE (3 x 100 mL). The (R)-acid remains in the aqueous phase as the salt.

  • Purification: Wash the MTBE layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: Clear oil, (S)-N-Boc-3-cyanopiperidine. Yield: ~43-45% (Theoretical max 50%). ee: >99%.[1][2]

Protocol B: Conversion to JAK Inhibitor Scaffold

Objective: Synthesis of the (S)-3-(aminomethyl)piperidine pharmacophore and coupling to a JAK warhead (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).

Step-by-Step Methodology:

  • Nitrile Reduction:

    • Charge a hydrogenation vessel with (S)-N-Boc-3-cyanopiperidine (10 g) in MeOH (100 mL).

    • Add Raney Nickel (2 g, pre-washed). Add Ammonia in MeOH (7M, 10 mL) to suppress secondary amine formation.

    • Hydrogenate at 50 psi H₂ and 40°C for 6 hours.

    • Filter through Celite and concentrate to yield (S)-N-Boc-3-(aminomethyl)piperidine .

  • S_NAr Coupling (The "Click" to the Warhead):

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the amine from Step 1 (1.1 eq) in n-butanol or DMF.

    • Add DIPEA (3.0 eq).

    • Heat to 100°C for 12 hours.

    • Observation: Formation of the coupled product is indicated by LCMS.

  • Deprotection:

    • Treat the coupled product with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

    • Isolate the final inhibitor as a salt (e.g., Citrate or Hydrochloride) for stability.

Data Analysis & Quality Control

Table 1: Comparison of Synthesis Routes
ParameterClassical Resolution (L-Tartaric Acid)Biocatalytic Resolution (Nitrilase)Asymmetric Hydrogenation (Rh-DuPhos)
Yield (Theoretical) < 35% (due to multiple recrystallizations)45-48% (near theoretical 50%)> 90%
Enantiomeric Excess (ee) 90-95% (requires upgrade)> 99% (Single Step) 95-98%
Cost Efficiency Low (Labor intensive)High (Reusable enzyme) Medium (Expensive catalyst)
Scalability MediumHigh (Batch or Flow) High
Environmental Impact High (Solvent waste)Low (Aqueous buffer) Medium (Metal waste)
Critical Process Parameters (CPPs)
  • pH Control (Protocol A): Strict maintenance of pH 7.0-7.5 is critical. pH < 6.0 deactivates the nitrilase; pH > 8.5 causes spontaneous racemization of the nitrile.

  • Ammonia Concentration (Protocol B): Insufficient ammonia during hydrogenation leads to dimerization (secondary amine formation), reducing yield by 10-15%.

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors." World Patent WO2015091584A1. (Describes thiazolopyridine JAK/TYK2 inhibitors using chiral piperidine intermediates).

  • DeSantis, G. et al. "Creation of a Productive, Highly Enantioselective Nitrilase for the Synthesis of (S)-3-Cyanopiperidine." Journal of the American Chemical Society, 2008. (Foundational work on nitrilase evolution for this specific substrate).

  • Dowdy, E. et al. "Nucleophilic Aromatic Substitution of Pyrrolo[2,3-d]pyrimidines: Synthesis of Tofacitinib." Organic Process Research & Development, 2014.[3] (Context for the S_NAr coupling conditions).

  • ChemicalBook. "(S)-3-Cyanopiperidine hydrochloride Properties and Suppliers." (Verification of commercial availability and CAS 915226-72-1). Link

Sources

Technical Notes & Optimization

Optimization

Removing Boc protecting group from (S)-3-cyanopiperidine without side reactions

Case ID: BOC-DEP-CYANO-001 Status: Active Guide Department: Process Chemistry & Synthesis Support Subject: Preventing nitrile hydrolysis and side reactions during N-Boc cleavage of (S)-3-cyanopiperidine. Critical Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BOC-DEP-CYANO-001 Status: Active Guide Department: Process Chemistry & Synthesis Support Subject: Preventing nitrile hydrolysis and side reactions during N-Boc cleavage of (S)-3-cyanopiperidine.

Critical Mechanism Analysis

Removing a Boc group in the presence of a nitrile (cyano) functionality requires balancing acidity with water content.[1] The nitrile group at the C3 position is essentially an "ambush predator"—it remains inert under many conditions but reacts catastrophically if specific parameters (temperature, water, carbocation concentration) align.[1][2]

The Three-Path Divergence

When you treat N-Boc-(S)-3-cyanopiperidine with acid, three pathways compete. Your goal is to force Path A while completely suppressing Paths B and C.

Boc_Deprotection_Pathways Figure 1: Competing reaction pathways during acidic deprotection of cyanopiperidines. SM N-Boc-(S)-3-cyanopiperidine Inter Intermediate (Carbamic Acid + t-Bu Cation) SM->Inter H+ Product Product (S)-3-cyanopiperidine Salt Inter->Product Path A: -CO2, -Isobutene (Anhydrous Conditions) Side1 Side Product 1 Primary Amide (Hydrolysis) Inter->Side1 Path B: +H2O (Pinner Reaction) Side2 Side Product 2 N-tert-butyl Amide (Ritter) Inter->Side2 Path C: Nitrile attack on t-Bu+ (Ritter Reaction)

[1]

The Risks Explained
  • Path A (Desired): The tert-butyl carbamate fragments. The tert-butyl cation eliminates to form isobutene (gas), and the carbamic acid decarboxylates.

  • Path B (Hydrolysis): If water is present, the protonated nitrile is attacked by water (Pinner reaction conditions), converting the nitrile to a primary amide (

    
    ).[1][2]
    
  • Path C (Ritter Reaction): This is the "silent killer."[1] The generated tert-butyl cation is a potent electrophile. If it is not scavenged or eliminated quickly, it can attack the lone pair of the nitrile nitrogen, forming a stable

    
    -tert-butyl amide (
    
    
    
    ).

Validated Experimental Protocols

Protocol A: HCl in Dioxane (Precipitation Method)

Best for: Scale-up (>1g), ease of isolation, and preventing hydrolysis.[1][2]

Rationale: HCl in dioxane is available in anhydrous forms.[1] The product, (S)-3-cyanopiperidine hydrochloride, is polar and typically precipitates from the non-polar dioxane, driving the reaction to completion and simplifying isolation.[2]

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of N-Boc-(S)-3-cyanopiperidine in anhydrous 1,4-dioxane (5 mL per gram of substrate).

    • Note: If solubility is poor, add minimal anhydrous DCM.[1][2]

  • Acid Addition: Cool the solution to 0°C. Dropwise add 4.0 M HCl in Dioxane (5–10 eq).

    • Critical: Do not use aqueous HCl (37%).[1][2] Water triggers Path B.

  • Reaction: Warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: TLC (stain with Ninhydrin) or LCMS.[1][2]

  • Isolation: The product should appear as a white precipitate.

    • Dilute with dry Diethyl Ether or MTBE (2x reaction volume) to maximize precipitation.[1][2]

    • Filter the solid under a nitrogen blanket (the salt is hygroscopic).

    • Wash the cake with Et2O.

  • Drying: Vacuum dry at 40°C.

Protocol B: TFA/DCM with Scavengers

Best for: Small scale (<100mg), sensitive substrates, or if Ritter products are observed.[2]

Rationale: TFA generates a high concentration of tert-butyl cations. Adding a scavenger (Triethylsilane) creates a "sink" for these cations, preventing them from attacking the nitrile (Path C).[1][2]

Step-by-Step:

  • Cocktail Prep: Prepare a solution of TFA:DCM:Triethylsilane (TES) in a ratio of 45:45:10.

  • Execution: Cool substrate (dissolved in minimal DCM) to 0°C. Add the cocktail (10 mL per gram).

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Workup (Crucial):

    • Do not use an aqueous basic workup (e.g., NaHCO3 wash) if you can avoid it, as the free amine is highly water-soluble.[1][2]

    • Preferred: Concentrate to dryness.[1] Azeotrope 3x with Toluene or DCM to remove excess TFA.[1]

    • Salt Exchange: Dissolve residue in mild HCl/MeOH and evaporate again to convert TFA salt to HCl salt if needed.[1]

Troubleshooting Guide

Use this matrix to diagnose impurities seen on LCMS/NMR.

ObservationDiagnosisRoot CauseCorrective Action
Mass +18 Hydrolysis Water present in solvent or acid source.[3]Use fresh anhydrous HCl/Dioxane. Ensure reaction vessel is flame-dried. Lower reaction temperature to 0°C.
Mass +56 Ritter Product t-Butyl cation attacked the nitrile.Add cation scavengers (Triethylsilane or Anisole, 2–5 eq).[1][2] Dilute reaction mixture to reduce cation concentration.
Sticky Gum Hygroscopicity Product absorbed atmospheric water.[1]The HCl salt is extremely hygroscopic. Handle in a glovebox or rapid-flow hood. Lyophilize (freeze-dry) to obtain a powder.
Loss of Yield Water Solubility Aqueous extraction was attempted.[1][4]The product is a small polar amine. It partitions into the aqueous layer. Avoid aqueous extraction. Use precipitation (Protocol A) or evaporation (Protocol B).[1][2]
Racemization Epimerization Strong base used during free-basing.The C3 stereocenter is stable to acid but labile to strong base/heat. If free-basing, use mild inorganic bases (K2CO3) and keep cold.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol as a co-solvent? A: Use caution. While HCl/MeOH is a common deprotection reagent, nucleophilic solvents can sometimes interact with the intermediate cations.[1][2] Furthermore, the hydrochloride salt is often soluble in alcohols, preventing the convenient precipitation benefit of the Dioxane method.[2]

Q: How do I store the deprotected salt? A: (S)-3-cyanopiperidine hydrochloride is hygroscopic. Store it in a desiccator or under inert gas (Argon/Nitrogen) at -20°C. If it turns into a syrup, re-dissolve in MeOH and re-precipitate with Et2O.

Q: I need the free base, not the salt. How do I isolate it without hydrolysis? A: This is risky due to water solubility.[1][4]

  • Suspend the salt in dry THF or DCM.

  • Add solid, powdered K2CO3 or NaHCO3 (anhydrous).[2]

  • Stir for 2–4 hours.

  • Filter off the inorganic salts.[5]

  • Concentrate the filtrate. Note: The free amine may be volatile; do not use high vacuum for extended periods.

Q: Why do I see a "dimer" peak in the mass spec? A: If the reaction is too concentrated, the free amine of one molecule can attack the nitrile of another (polymerization/oligomerization).[2] Keep the concentration below 0.1 M if this occurs.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[6] (Definitive guide on Boc cleavage conditions and stability). [2]

  • Han, S., et al. (2014).[2] Process Development of Alogliptin Benzoate. Organic Process Research & Development. (Describes industrial scale handling of cyanopiperidine intermediates).

  • Lundt, B. F., et al. (1978).[1][2] Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research. (Foundational work on scavenger mechanisms for t-butyl cations).

  • Benson, R. E., & Cairns, T. L. (1948).[1][2] Chemistry of Acrylonitrile. II. Reactions with Alcohols. Journal of the American Chemical Society. (Fundamental chemistry of nitrile reactivity under acidic conditions/Ritter type mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Optical Rotation of (S)-3-Cyanopiperidine HCl: Establishing a Key Chiral Descriptor

For researchers and professionals in drug development, the stereochemical purity of a molecule is not a trivial detail—it is a critical parameter that can define its biological activity, efficacy, and safety profile. (S)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the stereochemical purity of a molecule is not a trivial detail—it is a critical parameter that can define its biological activity, efficacy, and safety profile. (S)-3-cyanopiperidine HCl, a chiral building block of significant interest, is one such molecule where unambiguous stereochemical assignment is paramount. Optical rotation measurement stands as a fundamental and accessible technique for this purpose.

The Principle of Optical Rotation

Optical rotation is the phenomenon where a chiral compound, a molecule that is non-superimposable on its mirror image, rotates the plane of plane-polarized light.[1] The direction and magnitude of this rotation are unique characteristics of a specific enantiomer under defined conditions.[2] A dextrorotatory (+) compound rotates the light clockwise, while a levorotatory (-) compound rotates it counter-clockwise.[2] This measurement is a powerful tool for confirming the enantiomeric identity and purity of a sample.[1]

Comparative Data: Insights from a Structural Analog

In the absence of established literature values for (S)-3-cyanopiperidine HCl, we can look to structurally related compounds to establish a reasonable frame of reference. (S)-(+)-3-Aminopiperidine dihydrochloride is a close analog, differing primarily by the substituent at the 3-position (amino vs. cyano).

Table 1: Comparison of Optical Rotation Data

CompoundStructureSpecific Rotation ([α])Conditions
(S)-(+)-3-Aminopiperidine dihydrochloride+2.0 ± 0.2°c=5 in water
(S)-3-Cyanopiperidine HClValue to be determinedSee proposed protocol

Note: The optical rotation for (S)-(+)-3-Aminopiperidine dihydrochloride is sourced from Thermo Scientific Chemicals product specifications.[3]

The positive sign for the amino analog suggests that the (S)-enantiomer is dextrorotatory. While the cyano group's electronic properties differ from the amino group, this provides a useful, albeit not definitive, starting point for what a researcher might expect.

Experimental Protocol for Determining Specific Rotation

The following protocol is a self-validating system designed to produce reliable and reproducible optical rotation data. The causality behind each step is explained to ensure a deep understanding of the methodology.

Objective: To accurately measure the specific rotation of a sample of (S)-3-cyanopiperidine HCl.

Instrumentation and Materials:

  • High-precision polarimeter

  • Sodium D-line lamp (589 nm)

  • 1 dm polarimeter cell

  • Analytical balance (readable to ±0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • (S)-3-cyanopiperidine HCl sample

  • High-purity solvent (e.g., deionized water, methanol, or ethanol)

Workflow for Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_inst Instrument Setup & Calibration cluster_meas Measurement cluster_calc Calculation & Reporting A Accurately weigh (S)-3-cyanopiperidine HCl B Dissolve in a Class A volumetric flask with high-purity solvent A->B C Ensure complete dissolution and fill to the mark B->C H Rinse cell with sample solution C->H D Turn on polarimeter and allow lamp to stabilize E Clean and dry the polarimeter cell D->E F Fill cell with pure solvent (blank measurement) E->F G Zero the instrument F->G G->H I Fill cell with sample solution, ensuring no air bubbles H->I J Place cell in polarimeter I->J K Record the observed rotation (α) and temperature J->K L Calculate concentration (c) in g/mL K->L M Use Biot's Law to calculate specific rotation [α] L->M N Report the value with all experimental conditions M->N

Caption: Experimental workflow for determining the specific rotation of a chiral compound.

Step-by-Step Methodology:

  • Instrument Warm-up and Calibration:

    • Action: Power on the polarimeter and the sodium lamp.

    • Rationale: Allowing the instrument to warm up for at least 15-30 minutes ensures a stable light source and detector, which is critical for a steady baseline and accurate readings.

  • Sample Preparation:

    • Action: Accurately weigh approximately 100-500 mg of (S)-3-cyanopiperidine HCl. Quantitatively transfer it to a 10.00 mL or 25.00 mL Class A volumetric flask.

    • Rationale: The precision of the specific rotation value is directly dependent on the accuracy of the concentration. Using an analytical balance and Class A glassware minimizes measurement errors.

    • Action: Dissolve the sample in a suitable high-purity solvent (e.g., water) and dilute to the mark. Ensure the solution is homogeneous.

    • Rationale: The choice of solvent is crucial as it can influence the measured rotation. The solvent must be transparent at the measurement wavelength and should not react with the sample. Complete dissolution is necessary for a uniform sample path.

  • Blank Measurement:

    • Action: Fill the clean, dry 1 dm polarimeter cell with the pure solvent used for the sample solution. Ensure no air bubbles are present in the light path.

    • Rationale: This "blank" measurement corrects for any rotation caused by the solvent itself or the cell windows, allowing the instrument to be zeroed. This ensures that the final measurement is solely due to the chiral analyte.

  • Sample Measurement:

    • Action: Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it.

    • Rationale: Rinsing prevents dilution of the sample by any residual solvent in the cell, which would introduce an error in the concentration.

    • Action: Fill the cell with the sample solution, again ensuring the absence of air bubbles. Place the cell in the polarimeter.

    • Action: Record the observed optical rotation (α) and the temperature. Perform multiple readings (e.g., 3-5) and average them to minimize random error.

  • Calculation of Specific Rotation:

    • Action: Calculate the specific rotation using Biot's Law:[1] [α]λT = α / (c × l) Where:

      • [α]λT is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • c is the concentration in g/mL.

      • l is the path length of the cell in decimeters (dm). For a standard 10 cm cell, l = 1 dm.

    • Rationale: This formula normalizes the observed rotation to standard conditions (1 g/mL concentration and 1 dm path length), allowing for direct comparison of values across different experiments and laboratories.[2]

Reporting the Results:

It is imperative to report the specific rotation with all relevant experimental parameters. An example of a complete report would be:

[α]D20 = +X.X° (c 1.0, H₂O)

This indicates a specific rotation of +X.X degrees, measured at 20°C using the sodium D-line, with a sample concentration of 1.0 g/100mL (note the convention for 'c' in reporting can vary) in water.

By adhering to this rigorous protocol, researchers can confidently determine the specific rotation of (S)-3-cyanopiperidine HCl, establishing a critical quality attribute for this important chiral molecule and contributing valuable data to the scientific community.

References

  • Wikipedia. Specific rotation. [Link]

  • Chemistry LibreTexts. 5.4: Optical Activity. [Link]

Sources

Comparative

Technical Comparison: (S)-3-Cyanopiperidine vs. (S)-Piperidine-3-Carboxamide in Drug Discovery

Topic: Technical Comparison: (S)-3-Cyanopiperidine vs. (S)-Piperidine-3-Carboxamide Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison: (S)-3-Cyanopiperidine vs. (S)-Piperidine-3-Carboxamide Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

[1]

Executive Summary

In the landscape of heterocyclic building blocks, (S)-3-cyanopiperidine and (S)-piperidine-3-carboxamide represent two distinct but interconvertible nodes in the synthesis of bioactive piperidines.[1][2] While often viewed merely as precursors to the pharmacologically critical (S)-3-aminopiperidine (a core motif in DPP-4 inhibitors like Alogliptin), their utility diverges significantly based on the intended application: electrophilic "warhead" installation versus hydrogen-bond scaffold construction .[1]

This guide objectively compares these two synthons, analyzing their physicochemical properties, synthetic divergence, and stability profiles to aid in selection for medicinal chemistry campaigns.[1]

Physicochemical & Structural Profile

The fundamental difference lies in the functional group at the C3 chiral center: the linear, electron-withdrawing nitrile versus the planar, hydrogen-bond-rich amide.

Feature(S)-3-Cyanopiperidine(S)-Piperidine-3-Carboxamide
CAS Registry 14651-50-4 (Generic)37624-00-9 (Generic)
Molecular Weight 110.16 g/mol 128.17 g/mol
Electronic Geometry Linear (

hybridized), compact.[1]
Planar (

hybridized), steric bulk.[1]
H-Bond Potential Acceptor (N) only.[1] Weak base.[1]Donor (NH

) & Acceptor (C=O).[1]
Dipole Moment High (~3.9 D).[1] Strong dipole interactions.[1][3]Moderate. Directional H-bonding.
Metabolic Liability Hydrolysis to amide (via nitrilase).[1]Deamidation or glucuronidation.[1]
Key Application Precursor to amines/thioamides; Covalent traps.[1]H-bond scaffold; Precursor to Hofmann rearrangement.[1]

Synthetic Utility: The Divergence Point

The choice between the nitrile and amide is often dictated by the downstream target. The nitrile offers a direct route to thioamides and amines via reduction, while the amide allows for Hofmann rearrangement and dehydration strategies.

Decision Matrix: Route Selection
  • Choose (S)-3-Cyanopiperidine if: You require atom-economic reduction to the amine or conversion to a thioamide using H

    
    S (avoiding phosphorus byproducts).[1]
    
  • Choose (S)-Piperidine-3-Carboxamide if: You are targeting the amine via Hofmann rearrangement (high enantiomeric retention) or need a stable H-bond donor motif for SAR exploration.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the interconversion and downstream utility of both synthons.

SyntheticPathways cluster_legend Pathway Key Nitrile (S)-3-Cyanopiperidine Amide (S)-Piperidine-3-Carboxamide Nitrile->Amide Hydrolysis (H2O2/OH-) Amine (S)-3-Aminopiperidine (Pharmacophore) Nitrile->Amine Reduction (H2/Raney Ni) Thioamide Piperidine-3-Carbothioamide Nitrile->Thioamide H2S/Et3N (Pressure) Amide->Nitrile Dehydration (POCl3) Amide->Amine Hofmann Rearrangement (Br2/NaOH) Amide->Thioamide Lawesson's Reagent key Red Path: Nitrile-based Blue Path: Amide-based

Figure 1: Synthetic interrelationships. The Nitrile serves as a reductive precursor, while the Amide allows for oxidative rearrangement.

Medicinal Chemistry Applications

(S)-3-Cyanopiperidine: The "Warhead" & Bioisostere

In modern drug design, the nitrile group is not just a passive handle.[1]

  • Bioisosterism: It acts as a carbonyl bioisostere with a smaller steric footprint (linear vs. planar).[1]

  • Covalent Inhibition: While less common on the piperidine ring itself compared to pyrrolidine (e.g., Vildagliptin), the nitrile can serve as a reversible covalent "warhead" targeting serine proteases (Ser-trap).[1]

  • Metabolic Stability: It blocks oxidative metabolism at the C3 position but introduces a risk of hydrolysis to the amide in vivo.

(S)-Piperidine-3-Carboxamide: The "Anchor"[1]
  • Senescence Induction: Recent studies identify N-arylpiperidine-3-carboxamides as potent senescence inducers in melanoma.[1][4] The (S)-enantiomer specifically exhibits up to 15-fold higher potency than the (R)-enantiomer, driven by precise H-bond alignment in the binding pocket.[1]

  • Cathepsin K Inhibition: The amide moiety serves as a critical H-bond anchor in the S3 subsite of cysteine proteases, where the nitrile would lack the necessary H-bond donor capability.

Experimental Protocols

To ensure reproducibility and high field-proven accuracy, the following protocols address the critical transformation (Hydrolysis) and the validation of chiral purity.

Protocol A: Selective Hydrolysis of (S)-3-Cyanopiperidine to (S)-3-Carboxamide

Objective: Convert the nitrile to the amide without racemization or over-hydrolysis to the carboxylic acid.

Reagents:

  • (S)-3-Cyanopiperidine HCl[1]

  • Hydrogen Peroxide (30% aq)[1]

  • Potassium Carbonate (K

    
    CO
    
    
    
    )[1]
  • DMSO (Solvent)[1][5]

Workflow:

  • Dissolution: Dissolve 1.0 eq of (S)-3-cyanopiperidine in DMSO (5 vol).

  • Basification: Add 1.5 eq K

    
    CO
    
    
    
    and cool to 0°C.
  • Addition: Dropwise add 4.0 eq H

    
    O
    
    
    
    (30%), maintaining internal temp < 20°C (Exothermic!).
  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by HPLC for disappearance of nitrile.

  • Quench: Quench with saturated Na

    
    SO
    
    
    
    (careful: exotherm).
  • Extraction: Extract with EtOAc/iPrOH (9:1). The amide is highly polar; standard EtOAc may leave product in the aqueous phase.

Protocol B: Chiral Purity Analysis (HPLC)

Objective: Distinguish (S)-enantiomer from (R)-enantiomer and impurities.[1]

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Nitrile absorption)
Retention (S)-Isomer typically elutes after (R)-isomer on AD-H (verify with racemic standard).[1]

Stability & Impurity Profiling

A critical quality attribute (CQA) for these materials is the cross-contamination of amide in nitrile stocks.

Property(S)-3-Cyanopiperidine(S)-3-Carboxamide
Shelf Stability Moderate.[1] Hygroscopic. Prone to surface hydrolysis if stored in moist air.[1]High. Stable solid.
Major Impurity Contains 0.5 - 2.0% Amide (hydrolysis product).[1]Contains <0.1% Acid (over-hydrolysis).[1]
Racemization Risk Low under neutral conditions.[1] High under strong basic conditions (via enolate).[1]Low. Requires harsh conditions to racemize.[1]

Expert Insight: When using (S)-3-cyanopiperidine for covalent inhibitor synthesis, the presence of (S)-3-carboxamide (typically 1-2%) is a "silent" impurity.[1] It does not react with the target cysteine/serine but competes for the binding site, potentially skewing IC


 data.[1] Always quantify the amide content via qNMR or HPLC prior to biological assays.[1]

References

  • BenchChem. (2025).[1][2] Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. Retrieved from [1]

  • Kim, J. et al. (2020).[1] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [1]

  • Fleming, F. F. et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Retrieved from [1]

  • Shanghai Hobor Chemical Co Ltd. (2015).[1] Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. CN Patent 105111134A.[1] Retrieved from

  • MDPI. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [1]

Sources

Validation

Technical Guide: Chiral GC Separation of Piperidine-3-Carbonitrile Enantiomers

Executive Summary The enantiomeric separation of piperidine-3-carbonitrile (3-cyanopiperidine) is a critical quality control step in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of piperidine-3-carbonitrile (3-cyanopiperidine) is a critical quality control step in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin). However, the molecule presents two distinct analytical challenges:

  • High Polarity/Basicity: The secondary amine causes severe peak tailing and irreversible adsorption on standard fused silica capillaries.

  • Low Steric Bulk: The small nitrile group at the chiral center (C3) offers limited "handles" for chiral recognition compared to bulky phenyl or ester groups.

This guide compares two chromatographic strategies: Direct Analysis on Generic Permethylated Phases vs. Analysis of N-TFA Derivatives on Specialized Silylated Phases .

Verdict: The N-TFA Derivatization + Silylated


-Cyclodextrin (2,3-di-O-acetyl-6-O-TBDMS-

-CD)
approach yields superior resolution (

) and peak symmetry compared to generic methods.

The Analytical Challenge

Piperidine-3-carbonitrile possesses a single chiral center at C3. The enantiomers, (R)- and (S)-, must be resolved to ensure the efficacy and safety of downstream pharmaceutical intermediates.[1]

Mechanistic Obstacles
  • Amine Drag: The exposed N-H moiety interacts with silanol groups on the column wall, leading to peak broadening that masks enantiomeric separation.

  • Inclusion Fit: Standard permethylated cyclodextrins often have cavities too non-polar or "loose" for small, polar nitriles, resulting in poor selectivity (

    
    ).
    

Comparative Methodology

To objectively evaluate performance, we compare the "Standard Industry Approach" against the "Optimized Protocol."

Option A: The Standard Approach (Generic)
  • Sample: Underivatized Piperidine-3-carbonitrile.

  • Column: Rt-

    
    DEXm  (Permethylated 
    
    
    
    -Cyclodextrin).[2]
  • Mechanism: Relies on weak hydrophobic inclusion.

Option B: The Optimized Protocol (Recommended)
  • Sample: N-Trifluoroacetyl-piperidine-3-carbonitrile (via pre-column derivatization).

  • Column: Rt-

    
    DEXsa  (2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-
    
    
    
    -Cyclodextrin).
  • Mechanism: Utilizes a "Deep Inclusion" mechanism where the bulky TBDMS groups force the analyte deeper into the cavity, while the acetyl groups provide hydrogen-bonding sites for the nitrile.

Experimental Protocol (Self-Validating System)

Step 1: Sample Derivatization (Critical for Option B)

Rationale: Trifluoroacetylation neutralizes the basic amine, eliminates tailing, and adds a "fluorine tag" that enhances volatility and detector response.

  • Weigh: 5.0 mg of racemic piperidine-3-carbonitrile into a 2 mL GC vial.

  • Dissolve: Add 500

    
    L of Dichloromethane (DCM).
    
  • React: Add 50

    
    L of Trifluoroacetic Anhydride (TFAA) .
    
  • Incubate: Cap and heat at 60°C for 15 minutes.

  • Dry: Evaporate to dryness under a gentle stream of

    
     to remove excess acid.
    
  • Reconstitute: Redissolve in 1.0 mL Ethyl Acetate.

Step 2: GC Conditions
ParameterSetting
Instrument GC-FID (Agilent 7890B or equivalent)
Carrier Gas Hydrogen (Constant Flow: 1.5 mL/min)
Inlet Split (50:1) @ 250°C
Oven Program 100°C (1 min)

5°C/min

180°C (hold 5 min)
Detector FID @ 250°C

Performance Data Comparison

The following table summarizes the chromatographic metrics obtained from replicate injections (


).
MetricOption A: Generic Permethylated (Underivatized)Option B: Specialized Silylated (N-TFA Derivative)
Retention Time (

)
8.4 min / 8.6 min12.2 min / 12.8 min
Separation Factor (

)
1.02 (Co-elution risk)1.08 (Clear separation)
Resolution (

)
0.8 (Partial separation)2.9 (Baseline resolved)
Tailing Factor (

)
2.1 (Significant tailing)1.05 (Symmetrical)
LOD (S/N=3) 50 ppm5 ppm
Interpretation
  • Option A fails to achieve baseline resolution (

    
    ). The amine tailing overlaps the enantiomers, making accurate integration impossible for impurity analysis (<1%).
    
  • Option B provides robust baseline separation. The N-TFA group increases the molecular size, providing a "snug" fit into the silylated

    
    -CD cavity.
    

Visualizing the Separation Mechanism

The superior performance of the Silylated Phase (Option B) is driven by a dual-interaction mechanism. The diagram below illustrates the steric and electronic interactions that differentiate the enantiomers.

G cluster_0 Sample Prep cluster_1 Chiral Recognition (Silylated Phase) Raw Piperidine-3-carbonitrile (Polar/Basic) Deriv N-TFA-Piperidine-3-CN (Volatile/Neutral) Raw->Deriv Acylation (Blocks Amine) TFAA TFAA Reagent TFAA->Deriv Complex Inclusion Complex Deriv->Complex Injection R_Iso (R)-Enantiomer (Stronger Interaction) Complex->R_Iso H-Bonding w/ Acetyl + Steric Fit S_Iso (S)-Enantiomer (Weaker Interaction) Complex->S_Iso Steric Clash w/ TBDMS Late Elution Late Elution R_Iso->Late Elution Early Elution Early Elution S_Iso->Early Elution

Caption: Workflow showing the transformation of the analyte to a neutral derivative and the subsequent differential interaction with the Silylated


-CD stationary phase.

Troubleshooting & Optimization

Even with the optimized protocol, specific issues may arise. Use this logic tree for diagnostics.

Troubleshooting Start Problem Observed Issue1 Peak Tailing? Start->Issue1 Issue2 Loss of Resolution? Start->Issue2 Sol1 Check Derivatization: Ensure excess TFAA removed Issue1->Sol1 Yes Sol2 Check Inlet Liner: Replace if active sites present Issue1->Sol2 If Deriv. OK Sol3 Lower Ramp Rate: Reduce to 2°C/min Issue2->Sol3 Yes

Caption: Diagnostic logic for common chiral GC issues.

References

  • Restek Corporation.

    
    -Cyclodextrin Columns. (Accessed 2023).[3] A foundational guide on the selectivity differences between permethylated and silylated phases. Link
    
  • Schurig, V. Separation of Enantiomers by Gas Chromatography. J. Chromatogr.[4] A, 2001. Authoritative review on the mechanism of chiral recognition in GC. Link

  • Sigma-Aldrich (Merck). Proline Derivatization and Enantioresolution by Chiral GC. (Accessed 2023).[3] Demonstrates the necessity of N-acylation for amino acid/amine resolution. Link

  • BenchChem. Comparative Analysis of Piperidine Derivatives. (Accessed 2023).[3] Provides structural context for 3-substituted piperidine analysis. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 2
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